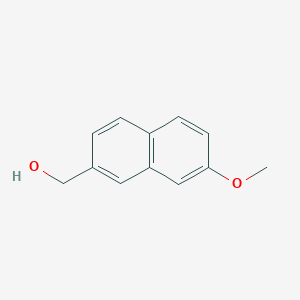

(7-METHOXYNAPHTHALEN-2-YL)METHANOL

説明

Structure

3D Structure

特性

IUPAC Name |

(7-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZRHHVGMGJQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)CO)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-20-3 | |

| Record name | (7-methoxynaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 7 Methoxynaphthalen 2 Yl Methanol

The preparation of (7-methoxynaphthalen-2-yl)methanol has been documented in the scientific literature, often as a step in a larger synthetic sequence. One reported method involves the reduction of a corresponding carboxylic acid or ester.

A detailed preparation is described in the supporting information of a study on palladium-catalyzed enantioselective 2-(naphthyl)methylation. rsc.org In this procedure, the starting material is treated with a reducing agent to afford the desired alcohol. The resulting compound can then be purified using standard techniques such as column chromatography.

The characterization of this compound is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5665-20-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂O₂ | nih.gov |

| Molecular Weight | 188.23 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 8.4 Hz, 1H), 7.73 (d, J = 8.7 Hz, 1H), 7.70 (d, J = 1.7 Hz, 1H), 7.30 (dd, J = 8.4, 1.7 Hz, 1H), 7.18 – 7.11 (m, 2H), 5.25 (s, 2H), 3.93 (s, 3H) | rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.1, 134.5, 129.3, 128.6, 128.2, 125.9, 123.5, 119.1, 106.0, 66.4, 55.4 | rsc.org |

| IR (neat) | 3060, 2972, 2873, 1727, 1635, 1610, 1515, 1464, 1150, 838 cm⁻¹ | rsc.org |

| HRMS (High-Resolution Mass Spectrometry) | [M+H]⁺ calculated for C₁₂H₁₃O₂: 189.0916, found 189.0912 | rsc.org |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 7 Methoxynaphthalen 2 Yl Methanol

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of (7-methoxynaphthalen-2-yl)methanol reveals distinct signals corresponding to each unique proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system appear as a complex multiplet in the range of δ 7.04–7.74 ppm. tandfonline.com The two protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl group resonate as a singlet at approximately δ 4.78 ppm. tandfonline.com The three protons of the methoxy (B1213986) group (OCH₃) also produce a sharp singlet, typically observed around δ 3.89 ppm. tandfonline.com A broad singlet corresponding to the hydroxyl proton (-OH) is also present, and its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74–7.04 | m | 6H | Ar-H |

| 4.78 | s | 2H | CH₂ |

| 3.89 | s | 3H | OCH₃ |

Data sourced from a study by Francis, et al. tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation by identifying the unique carbon environments within this compound. The spectrum of a related pivalate (B1233124) derivative shows characteristic peaks for the naphthalene core. The carbon atom bearing the methoxy group (C-7) resonates at a downfield chemical shift, typically around δ 158.1 ppm, due to the deshielding effect of the oxygen atom. rsc.org The other aromatic carbons appear in the region of δ 106.0-134.5 ppm. rsc.org The carbon of the methylene group (CH₂OH) is observed at approximately δ 66.4 ppm, and the methoxy carbon (OCH₃) appears at around δ 55.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data of a (7-Methoxynaphthalen-2-yl)methyl Pivalate Derivative

| Chemical Shift (δ) ppm | Assignment |

| 178.6 | C=O (pivalate) |

| 158.1 | C-7 |

| 134.5 | C-4a or C-8a |

| 129.3 | C-4 or C-5 |

| 128.6 | C-8 |

| 128.2 | C-1 |

| 125.9 | C-3 |

| 123.5 | C-6 |

| 119.1 | C-5 or C-4 |

| 106.0 | C-8 or C-1 |

| 66.4 | CH₂ |

| 55.4 | OCH₃ |

| 39.0 | C(CH₃)₃ (pivalate) |

| 27.4 | C(CH₃)₃ (pivalate) |

Note: Data is for the pivalate derivative of the target compound. Assignments are based on general chemical shift ranges and may require further 2D NMR analysis for definitive confirmation. rsc.org

Multidimensional NMR Techniques for Structural Confirmation

While specific multidimensional NMR data for this compound is not extensively detailed in the searched literature, the use of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is standard practice for the definitive structural assignment of such molecules. These experiments would unequivocally confirm the connectivity between protons and carbons, solidifying the assignments made from 1D NMR spectra.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 3261 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. tandfonline.com The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1650-1400 cm⁻¹ range. rsc.orgnih.gov The C-O stretching vibration of the methoxy group gives rise to a strong absorption band, often around 1264 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound and a Derivative

| Frequency (cm⁻¹) | Vibration | Functional Group | Reference |

| 3261 | O-H Stretch | Hydroxyl | tandfonline.com |

| 3060 | C-H Stretch | Aromatic | rsc.org |

| 2972, 2873 | C-H Stretch | Aliphatic (pivalate) | rsc.org |

| 1727 | C=O Stretch | Ester (pivalate) | rsc.org |

| 1635, 1610, 1515 | C=C Stretch | Aromatic | rsc.org |

| 1264 | C-O Stretch | Methoxy | uomustansiriyah.edu.iq |

Note: Some data is for the pivalate derivative of the target compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the compound, further corroborating its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum of a derivative of this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For instance, the pivalate derivative of this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z of 273.1487, which is consistent with its calculated molecular weight. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, which has the molecular formula C₁₂H₁₂O₂, the theoretical exact mass provides a benchmark against which experimental data can be compared to confirm its identity.

The calculated monoisotopic mass for C₁₂H₁₂O₂ is 188.08373 Da. Experimental HRMS analysis of related isomers and derivatives consistently yields values in close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby validating the assigned molecular formula. For instance, in studies utilizing electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are commonly observed.

A study on the synthesis of a pivaloate ester of this compound reported its characterization, confirming the integrity of the core structure. rsc.org Similarly, HRMS analysis performed on the isomeric compound 2,6-bis(hydroxymethyl)naphthalene (B1589796) (C₁₂H₁₂O₂) found an m/z value of 188.0826, which aligns closely with the calculated value of 188.0837. rsc.org Another isomer, (3-hydroxymethyl-naphthalen-2-yl)-methanol, when analyzed as its sodium adduct [M+Na]⁺, showed a calculated m/z of 211.0730 and an experimental value of 211.0731. rsc.org These examples underscore the reliability of HRMS in verifying the elemental composition of these naphthalene derivatives.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₂O₂ | [M]⁺ | 188.0837 | 188.0840 | uminho.pt |

| 2,6-Bis(hydroxymethyl)naphthalene | C₁₂H₁₂O₂ | [M]⁺ | 188.0837 | 188.0826 | rsc.org |

| (3-Hydroxymethyl-naphthalen-2-yl)-methanol | C₁₂H₁₂O₂ | [M+Na]⁺ | 211.0730 | 211.0731 | rsc.org |

| (7-methoxynaphthalen-2-yl)methyl pivalate | C₁₇H₂₀O₃ | [M+H]⁺ | 273.1485 | N/A | rsc.org |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The naphthalene ring system, being an extended aromatic chromophore, gives rise to characteristic absorption bands.

The UV-Vis spectrum of naphthalene derivatives typically displays strong absorptions corresponding to π→π* transitions. For this compound and its analogs, the spectrum is influenced by the methoxy and hydroxyl substituents. A study of the isomeric compound (7-methoxy-2-naphthyl)methanol in ethanol (B145695) revealed a maximum absorption (λmax) at 296 nm. uminho.pt Research on the photocatalytic degradation of naproxen, a related naphthalene derivative, shows that the core naphthalene structure exhibits a primary aromatic π→π* transition around 190 nm and a secondary transition at 230 nm. mdpi.com The presence of substituents like the methoxy group can shift these bands to longer wavelengths (a bathochromic shift). For example, studies on other substituted naphthaldehydes have reported λmax values at approximately 225, 250, 275, 300, and 325 nm.

The solvent can also influence the position and intensity of absorption bands. Studies on related methoxynaphthalene derivatives in solvents like methanol (B129727) provide a basis for understanding the electronic profile of the target compound. researchgate.net

| Compound | Solvent | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| (7-Methoxy-2-naphthyl)methanol | Ethanol | 296 | 3.70 | uminho.pt |

| Naproxen Derivative | Not Specified | ~230 | N/A | mdpi.com |

| 2,6-Dihydroxy-1-naphthaldehyde | Not Specified | 225, 250, 275, 300, 325 | N/A |

X-ray Diffraction Analysis of Related Crystalline Naphthylmethanol Structures

X-ray diffraction analysis on single crystals provides definitive information about the three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not detailed, analysis of closely related crystalline naphthylmethanol and methoxynaphthalene structures offers valuable structural insights.

For example, the crystal structure of 7-methoxynaphthalen-2-ol, a direct precursor, has been determined. nih.govmdpi.com It crystallizes in the monoclinic space group P 1 21/c 1 with specific unit cell dimensions. nih.gov The analysis of another related compound, 2-methoxynaphthalene-1-carbaldehyde, which is an isomer of the target compound's oxidation product, reveals a monoclinic crystal system with space group P2₁/c. nih.gov Furthermore, the crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) has been reported to be triclinic. iucr.org These studies demonstrate how substituent changes on the naphthalene core influence the crystal lattice parameters and molecular packing. The analysis of these related structures helps in understanding the conformational preferences and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and methoxy groups, that would be expected in the crystalline form of this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 7-Methoxynaphthalen-2-ol | Monoclinic | P 1 21/c 1 | a=17.662 Å, b=5.9287 Å, c=8.4003 Å, β=99.857° | nih.gov |

| 2-Methoxynaphthalene-1-carbaldehyde | Monoclinic | P2₁/c | a=8.689 Å, b=14.155 Å, c=7.667 Å, β=94.805° | nih.gov |

| 2-Methoxy-1-nitronaphthalene | Triclinic | P-1 | a=9.1291 Å, b=10.2456 Å, c=10.5215 Å, α=86.390°, β=82.964°, γ=85.801° | iucr.org |

| 2-Methoxynaphthalene-1,4-dione | Monoclinic | P2₁/c | a=3.904 Å, b=7.662 Å, c=28.81 Å, β=93.562° | nih.gov |

| 1,8-Bis(4-chlorobenzoyl)-7-methoxynaphthalen-2-ol | Tetragonal | I -4 | a=25.2992 Å, c=7.3068 Å | iucr.orgiucr.org |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This analysis provides an empirical formula that can be compared against the theoretical composition derived from the molecular formula, serving as a crucial check for purity and identity.

For this compound, the molecular formula is C₁₂H₁₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The results of experimental elemental analysis are typically expected to be within ±0.4% of the calculated values for a pure sample.

| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₂ | Calculated | 76.57 | 6.43 |

| Found | N/A | N/A | ||

| 2,6-Bis(4-{N,N-bis[6-(iodohexyl)amino]styryl)naphthalene | C₇₀H₈₆I₄N₆ | Calculated | 55.35 | 5.71 |

| Found | 55.26 | 5.66 |

Computational and Theoretical Investigations of 7 Methoxynaphthalen 2 Yl Methanol

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Quantum chemical modeling, with Density Functional Theory (DFT) at its forefront, serves as a powerful tool for investigating the fundamental characteristics of (7-methoxynaphthalen-2-yl)methanol. DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic signatures.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the methoxy (B1213986) and methanol (B129727) groups relative to the naphthalene (B1677914) ring. Studies on related naphthalene derivatives show that the naphthalene core generally maintains a high degree of planarity. Computational analyses can precisely calculate bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the chosen theoretical model. researchgate.net

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (naphthalene ring) | ~1.37 - 1.43 Å |

| C-O (methoxy) | ~1.36 Å |

| C-O (methanol) | ~1.43 Å |

| O-H (methanol) | ~0.97 Å |

| Dihedral Angle (C-C-O-C, methoxy) | Varies with conformation |

| Dihedral Angle (C-C-C-O, methanol) | Varies with conformation |

Note: The values presented are typical ranges found in DFT studies of similar aromatic compounds and may vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the electronic structure of a molecule. It provides a localized picture of bonding and electron delocalization. researchgate.net For this compound, NBO analysis can quantify the delocalization of electrons within the naphthalene π-system and investigate hyperconjugative interactions between the methoxy and methanol substituents and the aromatic ring. researchgate.net These interactions, which involve the transfer of electron density from filled bonding orbitals to empty antibonding orbitals, are crucial for understanding the molecule's stability and reactivity. The analysis reveals significant electron delocalization within the aromatic system.

DFT calculations can simulate vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral peaks. researchgate.net For instance, the characteristic stretching frequencies for the O-H group of the alcohol, the C-O bonds of the ether and alcohol, and the various C-H and C=C bonds of the naphthalene ring can be predicted. iucr.orgiucr.org A comparison between the computed and experimental spectra often shows good agreement, validating the accuracy of the optimized geometry. researchgate.net

Table 2: Simulated Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) |

|---|---|

| O-H Stretch (alcohol) | ~3500 - 3700 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch (methoxy/methanol) | ~2850 - 3000 |

| C=C Aromatic Stretch | ~1500 - 1650 |

| C-O Stretch (ether) | ~1200 - 1250 |

| C-O Stretch (alcohol) | ~1000 - 1100 |

Note: Calculated frequencies are often scaled to better match experimental values.

Exploration of Reactivity Descriptors (e.g., Fukui Functions)

To understand the chemical reactivity of this compound, computational chemists utilize reactivity descriptors derived from DFT. Fukui functions are particularly useful as they identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netiucr.org These functions help in predicting the most probable sites for reaction. unibo.itmdpi.com For instance, the analysis might reveal that the oxygen atoms of the methoxy and methanol groups are prone to electrophilic attack, while certain carbon atoms on the naphthalene ring are more susceptible to nucleophilic attack. iucr.org This information is invaluable for designing synthetic pathways and understanding reaction mechanisms.

Solvent Effects and Explicit/Implicit Solvation Models on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects using either implicit or explicit solvation models. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net Explicit models involve including individual solvent molecules in the calculation. These studies can reveal how the polarity of the solvent affects the molecule's conformation, electronic structure, and spectroscopic properties. For example, the electronic properties of similar compounds have been shown to vary in different polar and non-polar solvents. researchgate.netiucr.org

Advanced Theoretical Analyses of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Atoms in Molecules (AIM) Theory)

To understand how this compound molecules interact with each other in the solid state, advanced theoretical methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) are employed. iucr.orgresearchgate.net Hirshfeld surface analysis provides a visual representation of intermolecular contacts and their relative importance. researchgate.netnih.gov It maps properties like d_norm (a normalized contact distance) onto the molecular surface, highlighting regions of close contact. iucr.org This allows for the quantification of different types of interactions, such as hydrogen bonds (e.g., O-H···O) and π-π stacking interactions between the naphthalene rings. researchgate.netnih.gov The AIM theory, on the other hand, analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |

| Gallic acid |

| Benzimidazole |

| 2-chloroquinoline-3-carboxaldehyde |

| ortho-aminobenzoic acid |

| 4-methylquinoline |

| 2-(3-methoxyphenylamino)-2-oxoethyl acrylate |

| 2-chloro-N-(3-methoxyphenyl)acetamide |

| Sulfamic acid |

| 4-methoxynaphthalene-1-carbaldehyde |

| 2-(2-methoxynaphthalen-1-yl)-1-[(2-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole |

| bis(1,8-dibenzoyl-7-methoxynaphthalen-2-yl)terephthalate |

| (isoquinolin-1-yl)-7-methoxynaphthalen-2-yl trifluoromethanesulfonate |

| (S)-(1-((S)-Isoquinolin-1-yl)-7-methoxynaphthalen-2-yl)(phenyl)methanol |

| 1-(isoquinolin-1-yl)-7-methoxynaphthalen-2-yl trifluoromethanesulfonate |

| 1-(3-methylpyridin-2-yl)naphthalen-2-yl trifluoromethanesulfonate |

| Methyl 4-((S)-hydroxy((S)-1-(3-methylpyridin-2-yl)naphthalen-2-yl)methyl)benzoate |

| 1-(isoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate |

| (1S)-(1-((S)-Isoquinolin-1-yl)naphthalen-2-yl)(naphthalen-1-yl)methanol |

| 1-(4-fluoroisoquinolin-1-yl)naphthalen-2-yl trifluoromethanesulfonate |

| Methyl 4-((S)-(1-(4-fluoro-1-(S)-isoquinolin-1-yl)naphthalen-2-yl)(hydroxy)methyl)benzoate |

| (3-(benzyloxy)-7-methoxynaphthalen-2-yl)methanol |

| Naphthalen-2-ylmethanamine hydrochloride |

| 2-[(naphthalen-2-yl)methyl]isothiouronium bromide |

| Methyl 4-(aminomethyl)benzoate hydrochloride |

| 3-(2-Naphthyl)-L-alanine hydrochloride |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol |

| (E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide |

| (Z)-4-(2-methoxy-4-nitrophenyl)amino)-4-oxobut-2-enoic acid |

| 1,8-bis(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene |

| 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene |

| N-(1-(2-aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-(4-(methylthio)phenyl)acetamide |

| 1-phenyl-3-(8-quinolylamino)but-2-en-1-one |

| (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| 6-methoxynaphthalen-2-ol |

| 2,5-dichlorobenzaldehyde |

Prediction of Nonlinear Optical (NLO) Properties

Computational and theoretical chemistry offer powerful tools for the prediction of molecular properties, including the nonlinear optical (NLO) response of organic compounds. To date, specific theoretical investigations into the NLO properties of this compound have not been reported in the scientific literature. However, the principles of computational chemistry allow for a predictive discussion of its potential NLO characteristics based on its structural features—namely, the naphthalene core, the electron-donating methoxy group, and the hydroxymethyl (methanol) group.

The primary method for such theoretical predictions is Density Functional Theory (DENSITY), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ipme.ru DFT calculations can determine key parameters that govern a molecule's NLO response, such as the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β). analis.com.my

For a comprehensive theoretical study, the geometry of the this compound molecule would first be optimized to find its most stable conformation. Following this, DFT calculations using a suitable functional (such as B3LYP or CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) would be performed to compute the electronic properties. ipme.rue-journals.in The output of these calculations would provide values for the dipole moment, the components of the polarizability and hyperpolarizability tensors, and the total (or static) first-order hyperpolarizability (β_tot).

While awaiting specific computational data for this compound, it is informative to review data from theoretical studies on related naphthalene derivatives to understand the typical range of predicted values. For instance, a study on donor-acceptor substituted naphthalene derivatives provides a benchmark for the kinds of values that might be expected.

Table 1: Theoretically Calculated Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) for a Representative Naphthalene Derivative.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

| Naphthalene | 0.00 | 118.4 | 0.00 |

| 2-Naphthol (B1666908) | 1.53 | 134.5 | 135.2 |

| 2-Methoxynaphthalene (B124790) | 1.45 | 143.7 | 158.9 |

Data is illustrative and based on general trends discussed in computational chemistry literature; it is not from a specific study on these exact molecules but serves to provide context.

Another study on N-substituted p-nitroaniline molecules linked to naphthalene provides further insight into how derivatization affects NLO properties. e-journals.in

Table 2: DFT-Calculated NLO Properties of Naphthalene-Substituted p-Nitroaniline.

| Molecule | Dipole Moment (μ) (Debye) | Isotropic Polarizability <α> (a.u.) | First Hyperpolarizability β (a.u.) |

| p-Nitroaniline | 7.91 | 96.0 | 1146.0 |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | 9.77 | 275.0 | 1515.0 |

This table is adapted from a study on naphthalene-linked p-nitroaniline derivatives and is intended to illustrate the impact of substitution on NLO properties. e-journals.in

These examples demonstrate that the substitution of functional groups onto a naphthalene core can significantly influence the NLO response. It is therefore reasonable to hypothesize that this compound would exhibit a non-zero first-order hyperpolarizability, with the methoxy group playing a key role in enhancing this property. A dedicated computational study would be necessary to quantify the precise NLO response and to fully elucidate the structure-property relationships for this specific compound.

Chemical Reactivity and Mechanistic Pathways of 7 Methoxynaphthalen 2 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group, a hydroxymethyl moiety attached to the C2 position of the naphthalene (B1677914) ring, is the principal site for several key transformations, including oxidation, derivatization to create activated electrophiles, and the formation of esters and ethers.

Oxidation Reactions to Corresponding Carbonyl Compounds

The primary alcohol of (7-methoxynaphthalen-2-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 7-methoxy-2-naphthaldehyde, or the carboxylic acid, 7-methoxy-2-naphthoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the partial oxidation to the aldehyde. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are effective for this transformation, ensuring the reaction stops at the aldehyde stage without over-oxidation.

Conversely, the use of strong oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid). The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions.

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| 7-methoxy-2-naphthaldehyde | Pyridinium Chlorochromate (PCC) | Mild Oxidation |

| 7-methoxy-2-naphthaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Mild Oxidation |

| 7-methoxy-2-naphthoic acid | Potassium Permanganate (KMnO₄) | Strong Oxidation |

| 7-methoxy-2-naphthoic acid | Chromic Acid (CrO₃/H₂SO₄) | Strong Oxidation |

Derivatization to Activated Electrophiles (e.g., Sulfonates, Halides)

The hydroxyl group (-OH) of the primary alcohol is a poor leaving group for nucleophilic substitution reactions. To enhance its reactivity, it can be converted into a more effective leaving group, such as a sulfonate ester or a halide. This derivatization transforms the benzylic carbon into a potent electrophile.

A common method is the reaction with a sulfonyl chloride in the presence of a base like pyridine. For instance, reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) yields the corresponding tosylate or mesylate ester. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. A patent for the synthesis of agomelatine (B1665654) describes a similar sulfonylation reaction on a 7-methoxy-naphthalen-2-ol derivative to produce methanesulfonate (B1217627) and 4-methylbenzenesulfonate (B104242) esters google.com.

Alternatively, the alcohol can be converted to an alkyl halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will produce (2-chloromethyl)-7-methoxynaphthalene and (2-bromomethyl)-7-methoxynaphthalene, respectively. These benzylic halides are highly reactive substrates for Sₙ2 reactions.

Table 2: Derivatization of the Hydroxyl Group

| Reagent | Product Type | Leaving Group |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Tosylate | -OTs |

| Methanesulfonyl chloride (MsCl) | Mesylate | -OMs |

| Thionyl chloride (SOCl₂) | Chloride | -Cl |

| Phosphorus tribromide (PBr₃) | Bromide | -Br |

Esterification and Etherification Reactions

The primary alcohol functionality readily undergoes esterification and etherification.

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) vedantu.com. This is an equilibrium process where water is removed to drive the reaction to completion. A more efficient method involves reacting the alcohol with a more reactive acyl halide or anhydride (B1165640) in the presence of a base (like pyridine) to neutralize the acid byproduct vedantu.com. The direct transformation of benzylic alcohols into esters can also be achieved through oxidative esterification methods nih.gov.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this compound wikipedia.orgmasterorganicchemistry.com. This Sₙ2 reaction involves two steps: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Second, this alkoxide acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage youtube.com. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions masterorganicchemistry.com.

Nucleophilic and Electrophilic Transformations at the Naphthalene Core

The aromatic naphthalene ring system of this compound is susceptible to both electrophilic and, under specific conditions, nucleophilic substitutions. Its reactivity is governed by the electronic effects of the existing methoxy (B1213986) and hydroxymethyl substituents.

Substitutions on the Aromatic System

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS reactions on the naphthalene core is primarily controlled by the powerful activating and ortho-, para-directing effect of the C7-methoxy group (-OCH₃) youtube.com. The C2-hydroxymethyl group (-CH₂OH) is a weakly deactivating, meta-directing group, but its influence is significantly outweighed by the electron-donating resonance of the methoxy group.

The methoxy group strongly activates the ring to which it is attached. Therefore, electrophiles will preferentially attack the available ortho and para positions relative to the methoxy group.

C8 (ortho): This position is activated and sterically accessible.

C6 (ortho): This position is also activated.

C5 (para-like, across the ring): This position is also activated.

Considering the combined directing effects, electrophilic substitution in reactions like nitration, halogenation, or Friedel-Crafts acylation is expected to occur predominantly on the ring bearing the methoxy group nih.govwikipedia.org. Studies on the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) show that substitution occurs primarily at the C1, C6, and C8 positions, with the product ratio influenced by reaction conditions ntu.edu.tw. For 2,7-disubstituted naphthalenes, diacylation has been shown to yield mixtures of 1,3-, 1,5-, and 1,8-disubstituted products rsc.org. Based on these principles, the most likely position for a single electrophilic substitution on this compound is the C8 position, which is ortho to the strongly activating methoxy group.

Nucleophilic Aromatic Substitution (SₙAr): Standard SₙAr reactions on the naphthalene core of this compound are generally unfavorable. These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ring towards nucleophilic attack and a good leaving group. The subject molecule lacks such activating groups, making the aromatic ring electron-rich and thus resistant to attack by nucleophiles.

Hydrogenation and Reduction of the Naphthalene Ring

The naphthalene core can be partially or fully reduced depending on the reaction conditions.

Partial Reduction (Birch Reduction): The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol), is a classic method for the partial reduction of aromatic rings wikipedia.org. This reaction typically reduces one of the rings to a 1,4-diene pharmaguideline.com. In the case of this compound, the electron-donating methoxy group at C7 influences the regioselectivity of the reduction. Electron-donating groups direct the reduction to the unsubstituted ring. Therefore, the Birch reduction would be expected to reduce the C2-C3-C4-C10 ring, yielding a dihydronaphthalene derivative. Studies on 2,7-dimethoxynaphthalene (B1218487) have demonstrated this type of Birch-like reduction acs.org. Similarly, reduction of disubstituted naphthalenes with potassium-graphite intercalate (C₈K) in THF also yields 1,4-dihydronaphthalene (B28168) derivatives, targeting one of the two rings huji.ac.il.

Catalytic Hydrogenation: Complete saturation of the naphthalene core can be achieved through catalytic hydrogenation, although this typically requires more forcing conditions (high pressure and/or elevated temperature) than the reduction of a simple benzene (B151609) ring. Using catalysts such as palladium, platinum, or nickel with hydrogen gas (H₂), the naphthalene ring system can be reduced to a tetrahydronaphthalene (tetralin) or, under more vigorous conditions, a decahydronaphthalene (B1670005) (decalin) derivative mdpi.commatthey.com. The specific product depends on the catalyst, solvent, temperature, and pressure employed.

Cyclization Reactions and Heterocycle Formation (e.g., Indole (B1671886) Synthesis)

While specific examples detailing the direct use of this compound in indole synthesis are not prevalent in readily available literature, the broader class of naphthalenic compounds serves as crucial precursors in the synthesis of various heterocycles. The reactivity of the naphthalene core, coupled with the influence of the methoxy and methanol (B129727) functionalities, suggests its potential participation in cyclization reactions to form fused heterocyclic systems.

One relevant area of investigation is the electrophilic cyclization of alkyne-substituted naphthalenes. For instance, the cyclization of 2-naphthyl alkynol derivatives has been shown to proceed with high regioselectivity, with ring closure occurring selectively at the 1-position of the naphthalene ring. This type of reaction, often mediated by electrophilic halogen sources like iodine monochloride (ICl) or iodine (I₂), provides a pathway to functionalized polycyclic aromatic compounds.

While not a direct cyclization of this compound itself, this highlights the reactivity of the naphthalene scaffold. The presence of the electron-donating methoxy group at the 7-position would further activate the naphthalene ring towards electrophilic attack, potentially influencing the regioselectivity of such cyclizations.

Furthermore, the synthesis of α-naphthol and β-naphthol annulated heterocycles through the regioselective heterocyclization of allylnaphthalene-ols demonstrates another avenue for forming heterocyclic structures from naphthalene-based alcohols sigmaaldrich.com. These reactions typically proceed via mechanisms that involve the participation of the hydroxyl group in the cyclization process.

Catalyzed Reactions Involving this compound as a Substrate

The primary catalyzed reaction involving benzylic alcohols like this compound is their oxidation to the corresponding aldehydes. This transformation is a fundamental process in organic synthesis, as the resulting aldehyde, 7-methoxynaphthalene-2-carbaldehyde, is a versatile intermediate for the construction of more complex molecules, including various heterocycles.

A variety of catalytic systems are employed for the oxidation of alcohols. These include transition metal-based catalysts, such as those containing ruthenium, palladium, or copper, often in the presence of an oxidant like molecular oxygen, peroxides, or other stoichiometric oxidants. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity and yield of the desired aldehyde, minimizing over-oxidation to the carboxylic acid.

While specific catalytic oxidation studies on this compound are not extensively documented, the well-established methodologies for the oxidation of benzylic alcohols are directly applicable. The resulting 7-methoxynaphthalene-2-carbaldehyde can then participate in a wide array of subsequent reactions, including condensations with amines or active methylene (B1212753) compounds to form imines or α,β-unsaturated systems, which are key intermediates in the synthesis of nitrogen- and oxygen-containing heterocycles.

The table below summarizes representative catalytic systems for the oxidation of benzylic alcohols, which are analogous to the transformation of this compound.

| Catalyst System | Oxidant | Typical Substrate | Product | Reference Context |

| Ruthenium-based | O₂ | Primary benzylic alcohols | Aromatic aldehydes | General Catalysis |

| Palladium-based | O₂ | Primary benzylic alcohols | Aromatic aldehydes | General Catalysis |

| Copper/TEMPO | O₂ | Primary benzylic alcohols | Aromatic aldehydes | General Catalysis |

This table presents generalized catalytic systems applicable to the oxidation of benzylic alcohols, including by analogy this compound.

Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms provides a deeper understanding of the factors controlling reactivity and selectivity. For the key transformations involving this compound, two mechanistic pathways are of primary importance: the mechanism of catalyzed oxidation and the mechanism of electrophilic cyclization of related naphthalene derivatives.

Mechanism of Catalyzed Oxidation:

The mechanism of alcohol oxidation catalyzed by transition metals often involves several key steps. For a ruthenium-based catalyst, a plausible mechanism begins with the coordination of the alcohol to the metal center. This is followed by a β-hydride elimination step, where a hydride from the α-carbon of the alcohol is transferred to the metal, forming a metal-hydride species and releasing the aldehyde product. The catalyst is then regenerated in a subsequent step, often involving the reaction with an oxidant to remove the hydride and restore the active catalytic species.

Mechanism of Electrophilic Cyclization:

In the case of the electrophilic cyclization of an alkyne-substituted naphthalene derivative, the mechanism is initiated by the attack of the alkyne's π-bond on an electrophile (e.g., I⁺ from ICl). This forms a vinyl cation intermediate, which is then attacked by the electron-rich naphthalene ring in an intramolecular electrophilic aromatic substitution. The position of this attack is directed by the electronic properties of the naphthalene ring, including the influence of substituents like the methoxy group. The final step involves the loss of a proton to rearomatize the naphthalene ring system, yielding the cyclized product. The regioselectivity of this cyclization is a key aspect, with electronic and steric factors dictating the preferred site of ring closure.

Understanding these mechanistic principles is crucial for predicting the reactivity of this compound and for designing synthetic routes to novel heterocyclic compounds.

Strategic Role of 7 Methoxynaphthalen 2 Yl Methanol As a Synthetic Intermediate

Building Block in the Synthesis of Naphthalene-Containing Therapeutics (e.g., Agomelatine (B1665654) Analogs)

The 7-methoxynaphthalene moiety is a core structural feature of the antidepressant drug Agomelatine, which is chemically N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. google.com While Agomelatine itself is a 1-substituted naphthalene (B1677914), the 2-substituted scaffold provided by (7-methoxynaphthalen-2-yl)methanol is crucial for the synthesis of positional isomers and other analogs for structure-activity relationship (SAR) studies. These studies are essential for developing new therapeutic agents with improved efficacy or different pharmacological profiles.

The synthesis of Agomelatine and its analogs often starts from precursors that contain the 7-methoxynaphthalene core. For instance, various synthetic routes to Agomelatine utilize starting materials like (7-methoxynaphthalen-l-yl)acetonitrile or ethyl-2(7-methoxynaphthalen-1-yl)-acetate. google.comjuniperpublishers.com A concise synthesis for a library of Agomelatine analogs has also been developed using a tetraline scaffold to replace the naphthalene template, starting from a tetralone precursor. jocpr.com

This compound serves as a key starting point for analogous structures. The primary alcohol group can be readily oxidized to the corresponding aldehyde, 7-methoxy-2-naphthaldehyde, or converted into a leaving group (e.g., a halide or sulfonate) for subsequent nucleophilic substitution reactions. These transformations open pathways to introduce the ethylamine (B1201723) side chain characteristic of Agomelatine, but at the 2-position of the naphthalene ring, leading to a diverse range of analogs for pharmacological evaluation. A novel synthesis for Agomelatine itself has been developed starting from 7-methoxy-naphthalen-2-ol, which is a direct precursor to this compound. google.com

Table 1: Synthetic Pathways to Agomelatine and Analogs

| Starting Material | Key Transformation(s) | Target/Intermediate | Reference(s) |

| (7-methoxynaphthalen-l-yl)acetonitrile | Raney nickel hydrogenation | 2-(7-methoxynaphthalen-l-yl)ethanamine | google.com |

| Ethyl-2(7-methoxynaphthalen-1-yl)-acetate | Reduction, Mesylation, Azidation, Reduction | 2-(7-methoxynaphthalen-1-yl)-ethanamine | juniperpublishers.com |

| 7-Methoxy-naphthalen-2-ol | Formylation, Sulfonylation, Deoxygenation | 7-methoxy-naphthalene-1-carbaldehyde | google.com |

| This compound | Oxidation, Wittig/Horner-Wadsworth-Emmons, Reduction | N-[2-(7-methoxynaphthalen-2-yl)ethyl]acetamide (Analog) | - |

Precursor for the Construction of Fused Heterocyclic Systems

The reactivity of the hydroxymethyl group and the aromatic nature of the naphthalene ring in this compound make it an excellent precursor for synthesizing complex fused heterocyclic systems. Such systems are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. google.com

A key strategy involves converting the alcohol to other functional groups that can participate in cyclization reactions. For example, this compound can be a precursor to 2-ethynyl-7-methoxynaphthalene. This alkyne derivative can then undergo palladium-catalyzed cyclization with substrates like 2-iodoaniline (B362364) to form complex indole-based structures. Specifically, 2-((7-methoxynaphthalen-2-yl)ethynyl)aniline has been used to synthesize 2-(7-Methoxynaphthalen-2-yl)-1H-indole, a fused heterocyclic system. mdpi.com

Furthermore, the naphthalene ring itself can be functionalized to build additional rings. The methoxy (B1213986) group can direct electrophilic aromatic substitution, and the entire molecule can be used in reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to polycyclic aromatic compounds and heterocycles. Benzothiazole and its derivatives, for example, are important scaffolds often synthesized from versatile building blocks in multicomponent reactions. mdpi.com The principles used in these syntheses can be applied to derivatives of this compound to construct novel, fused benzothiazole-naphthalene hybrids.

Table 2: Examples of Fused Heterocyclic Systems from Naphthalene Precursors

| Precursor Class | Reaction Type | Resulting Heterocyclic System | Reference(s) |

| Naphthyl-alkyne | Palladium-catalyzed cyclization | Naphthyl-substituted Indole (B1671886) | mdpi.com |

| Naphthyl-ketone | Claisen-Schmidt condensation | Chalcone (precursor to pyrimidines, pyrazoles) | researchgate.net |

| Aminobenzothiazole | Multicomponent Reactions (MCRs) | Fused heterocycles (e.g., pyrazoles, imidazoles) | mdpi.com |

Utility in the Preparation of Advanced Organic Materials

The rigid and planar structure of the naphthalene core, combined with its inherent fluorescence properties, makes this compound a valuable building block for advanced organic materials. These materials include molecular probes, organic light-emitting diode (OLED) components, and fluorescent sensors.

A notable application is in the synthesis of molecular imaging agents. For example, derivatives of the 6-methoxynaphthalen-2-yl moiety (structurally identical to the 7-methoxy-2-naphthalenyl system) are used to create analogs of FDDNP, a molecular probe used for the in-vivo imaging of β-amyloid plaques and neurofibrillary tangles associated with Alzheimer's disease. researchgate.net The synthesis involves creating chalcone-like structures, such as 1-(6-methoxy-2-naphthyl)-3-phenylpropan-1-one, which retain the favorable optical properties required for fluorescence microscopy. researchgate.net The this compound can be readily converted into the necessary ketone precursor for these syntheses. The methoxy group also allows for fine-tuning of the electronic and photophysical properties of the final material.

Chiral Pool Applications and Enantioselective Synthesis Programs

While this compound is an achiral molecule, its scaffold is highly relevant in the field of asymmetric synthesis. sciencenet.cn The naphthalene ring is a common feature in many successful chiral ligands and auxiliaries used in enantioselective catalysis. ethernet.edu.et

The compound can serve as a prochiral substrate for enantioselective reactions. For example, asymmetric catalysis could transform the achiral starting material into a chiral product. Furthermore, this compound can be used as a starting material for the synthesis of new chiral ligands. The well-defined geometry of the naphthalene system is ideal for creating a sterically demanding and electronically tunable environment around a metal center. The hydroxyl and methoxy groups provide handles for further functionalization to build complex ligand architectures. d-nb.info

A prominent example of a chiral molecule with a similar core is Naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. researchgate.net The successful use of this structure as a potent non-steroidal anti-inflammatory drug (NSAID) highlights the value of the chiral 6-methoxynaphthalene-2-yl motif in bioactive molecules. Synthetic programs aimed at new chiral catalysts or pharmaceuticals could leverage this compound as a readily available precursor to build similar chiral structures through enantioselective methods. arabjchem.org

Table 3: Relevance of the Naphthalene Scaffold in Asymmetric Synthesis

| Application Area | Concept | Example Compound/Class | Reference(s) |

| Chiral Therapeutics | Chiral Pool / Asymmetric Synthesis | Naproxen | researchgate.net |

| Enantioselective Catalysis | Chiral Ligand Synthesis | Pincer Complexes, Bipyridines | d-nb.info |

| Asymmetric Transformation | Organocatalysis | Michael additions to form chiral antidepressants | arabjchem.org |

Derivatization Chemistry and Analytical Methodologies for 7 Methoxynaphthalen 2 Yl Methanol

Synthesis of Functionalized Esters and Ethers for Analytical Applications

The hydroxyl group of (7-methoxynaphthalen-2-yl)methanol is a prime site for derivatization to form esters and ethers. These reactions are often employed to introduce a chromophore or fluorophore, significantly enhancing detection in analytical techniques like High-Performance Liquid Chromatography (HPLC).

Esterification Reactions:

Esterification of this compound can be achieved by reacting it with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base catalyst. This approach is fundamental for introducing functional groups that facilitate analysis. For instance, derivatization with a fluorescent carboxylic acid would yield a highly sensitive molecule for fluorescence detection.

A general reaction scheme for esterification is as follows:

This compound + R-COCl → (7-methoxynaphthalen-2-yl)methyl R-carboxylate + HCl

Etherification Reactions:

Williamson ether synthesis can be employed to form ethers from this compound. This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide. This method is particularly useful for introducing specific alkyl groups that can alter the compound's chromatographic behavior or serve as a linkage point for further functionalization.

A general reaction scheme for etherification is:

This compound + NaH → (7-methoxynaphthalen-2-yl)methoxide-Na+ (7-methoxynaphthalen-2-yl)methoxide-Na+ + R-X → (7-methoxynaphthalen-2-yl)methyl R-ether + NaX

Table 1: Examples of Esterification and Etherification Reactions for Analytical Applications (Hypothetical for this compound based on related compounds)

| Reagent | Reaction Type | Functional Group Introduced | Potential Analytical Application |

| Dansyl chloride | Esterification | Fluorescent dansyl group | HPLC with fluorescence detection |

| NBD-F | Etherification | Fluorescent NBD group | HPLC with fluorescence detection |

| Acetic anhydride | Esterification | Acetyl group | Gas Chromatography (GC) |

| Benzyl bromide | Etherification | Benzyl group | HPLC with UV detection |

Preparation of Specialty Derivatives for Chromatographic Separation

For complex mixtures or chiral separations, the preparation of specialty derivatives is often necessary. These derivatives are designed to improve separation efficiency and resolution in chromatographic methods like HPLC and GC.

The derivatization of analytes with chiral derivatizing reagents (CDRs) is a common strategy for the enantioseparation of racemic compounds. Although this compound is not chiral, this methodology is highly relevant for its chiral derivatives or for use as a building block in the synthesis of chiral molecules. For instance, derivatives of the structurally related compound Naproxen are widely used as CDRs. akjournals.comscispace.com These reagents react with racemic analytes to form diastereomers, which can then be separated on a standard achiral HPLC column. scispace.comresearchgate.net

Table 2: Chiral Derivatizing Reagents Based on Structurally Similar Naphthalene (B1677914) Compounds

| Chiral Derivatizing Reagent (CDR) | Analyte Functional Group | Chromatographic Method | Reference |

| (S)-Naproxen chloride | Amines, Alcohols | RP-HPLC | akjournals.com |

| (S)-1-(1H-benzo[d] Current time information in Bangalore, IN.scispace.comchembk.comtriazol-1-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one | Amines | RP-HPLC | akjournals.comresearchgate.net |

| N-succinimidyl-(S)-2-(6-methoxy-naphth-2-yl) propionate | Amines | RP-HPLC | scispace.com |

The derivatization of this compound can also be performed to enhance its volatility for GC analysis. Silylation is a common technique where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the thermal stability of the analyte. gcms.cz

Formation of Linkers and Scaffolds for Conjugation Studies

This compound can serve as a versatile scaffold for the synthesis of linkers used in conjugation studies. The hydroxyl group can be modified to introduce a reactive functional group, such as an amine, carboxylic acid, or alkyne, which can then be used to attach the naphthalenic moiety to biomolecules or other chemical entities.

For example, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The aldehyde can then undergo reductive amination to form an amine-containing linker. The carboxylic acid can be activated to form an amide bond with an amine-containing molecule. Furthermore, Sonogashira cross-coupling reactions have been used with related ethynyl-naphthalene derivatives to form carbon-carbon bonds, demonstrating a pathway for creating rigid linkers. scholaris.ca

The synthesis of propanamide-sulfonamide based drug conjugates from the related compound Naproxen highlights the potential for creating complex bioactive molecules. nih.gov This involves activating the carboxylic acid group and reacting it with a sulfonamide derivative. nih.gov A similar strategy could be envisioned starting from the oxidized carboxylic acid of this compound.

Development of Analytical Methods Based on Derivatization

The development of robust analytical methods for the detection and quantification of this compound and its derivatives relies heavily on the derivatization strategies discussed above.

HPLC Methods:

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of naphthalene-containing compounds. Derivatization to introduce a UV-absorbing or fluorescent tag is a standard approach to enhance sensitivity. For instance, pre-column derivatization with a fluorescent reagent allows for the detection of trace amounts of the analyte. jfda-online.comacademicjournals.org The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier, is optimized to achieve the best separation of the derivatized analyte from other components in the sample. researchgate.netrsc.org

Table 3: Exemplary HPLC Conditions for Analysis of Naphthalene Derivatives

| Derivative Type | Column | Mobile Phase | Detection | Reference |

| Diastereomeric amides | C18 | Acetonitrile/TEAP buffer | UV (230 nm) | researchgate.net |

| Fluorescent ester | C18 | Methanol/Water | Fluorescence | jfda-online.com |

| Diastereomers of β-blockers | C18 | Acetonitrile/TEAP buffer (pH 3.5) | UV (230 nm) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile derivatives, such as silylated ethers, GC-MS provides excellent separation and structural information. The derivatization step is crucial as it masks the polar hydroxyl group, preventing peak tailing and improving chromatographic performance. gcms.cz The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for definitive identification.

The development of analytical methods often requires validation according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.org

Future Perspectives and Emerging Research Avenues for 7 Methoxynaphthalen 2 Yl Methanol

Design and Synthesis of Novel (7-Methoxynaphthalen-2-yl)methanol Analogues

The structural backbone of this compound offers numerous opportunities for the design and synthesis of novel analogues with tailored properties. Future research will likely focus on modifications at several key positions of the molecule to modulate its biological activity, photophysical characteristics, and material properties.

One promising direction is the synthesis of analogues with varied substitution patterns on the naphthalene (B1677914) ring. The introduction of additional functional groups, such as halogens, nitro groups, or cyano groups, could significantly alter the electronic properties of the molecule, which is a key factor in its potential use in organic electronics. Furthermore, the synthesis of poly-substituted naphthalene derivatives is an active area of research, with methods like nitrogen-to-carbon transmutation of isoquinolines offering novel pathways to a wide array of functionalized naphthalenes nih.govnih.gov.

Another avenue for the design of new analogues involves the modification of the methanol (B129727) and methoxy (B1213986) functional groups. For instance, the hydroxyl group of the methanol moiety can be esterified or etherified to produce a library of derivatives with varying lipophilicity and steric bulk, which could be crucial for optimizing interactions with biological targets. The methoxy group could be demethylated to the corresponding naphthol, which can then be derivatized to a variety of ethers or esters. The chemoselective demethylation of related dimethoxynaphthalene derivatives has been demonstrated using reagents like aluminum trichloride, providing a feasible route to such analogues nih.gov.

The development of synthetic routes to naphthalene-containing natural products and their analogues also provides a blueprint for the creation of novel derivatives of this compound chemistryviews.org. These synthetic strategies often involve the construction of the naphthalene scaffold from simpler starting materials, allowing for the incorporation of diverse functionalities from the ground up.

The following table summarizes potential synthetic strategies for generating novel analogues of this compound:

| Modification Strategy | Potential Synthetic Method | Potential Impact on Properties |

| Introduction of new substituents on the naphthalene ring | Electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, or skeletal editing of heteroarenes. nih.govnih.gov | Altered electronic and photophysical properties, modified biological activity. |

| Derivatization of the hydroxyl group | Esterification, etherification, or conversion to other functional groups. | Modified solubility, lipophilicity, and prodrug potential. |

| Modification of the methoxy group | Demethylation followed by derivatization of the resulting hydroxyl group. nih.gov | Altered hydrogen bonding capabilities and electronic properties. |

| Synthesis of complex analogues inspired by natural products | Multi-step synthesis involving the construction of the naphthalene core. chemistryviews.org | Potential for novel biological activities. |

Exploration of Bio-Inspired Synthetic Routes

In the quest for more sustainable and efficient chemical syntheses, bio-inspired and biocatalytic methods are gaining significant traction. The application of these approaches to the synthesis of this compound and its derivatives represents a significant future research avenue.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact mdpi.com. For the synthesis of aromatic alcohols like this compound, alcohol dehydrogenases (ADHs) are particularly promising biocatalysts. These enzymes can catalyze the asymmetric reduction of the corresponding ketone, 7-methoxy-2-naphthaldehyde, to produce the chiral alcohol with high enantiomeric excess nih.govnih.gov. The development of robust ADHs and efficient cofactor regeneration systems will be key to making these biocatalytic routes industrially viable.

A potential biocatalytic route to (R)- or (S)-(7-methoxynaphthalen-2-yl)methanol is outlined below:

| Enzyme Class | Reaction | Substrate | Product | Potential Advantages |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction | 7-methoxy-2-naphthaldehyde | (R)- or (S)-(7-methoxynaphthalen-2-yl)methanol | High enantioselectivity, mild reaction conditions. nih.govnih.gov |

| Peroxygenase | Oxidation of a precursor | 7-methoxy-2-methylnaphthalene | This compound | Direct hydroxylation of a C-H bond. |

Biomimetic synthesis , which involves the design of synthetic strategies that mimic natural biosynthetic pathways, also presents exciting opportunities. While the specific biosynthetic pathway for this compound is not well-established, researchers can draw inspiration from the biosynthesis of other naphthalene-containing natural products. These pathways often involve enzymatic cyclizations and aromatizations of polyketide precursors. Designing laboratory syntheses that mimic these processes could lead to novel and efficient routes to the target molecule and its analogues.

Advanced Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is crucial for the efficient and selective functionalization of this compound. Future research in this area will likely focus on several key themes, including C-H activation, the use of solid acid catalysts, and novel coupling reactions.

The direct functionalization of C-H bonds is a rapidly developing area of catalysis that offers a more atom-economical approach to the synthesis of complex molecules. The application of C-H activation strategies to the naphthalene core of this compound could enable the direct introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials.

The use of solid acid catalysts, such as zeolites, in the acylation of methoxynaphthalene derivatives has been well-documented google.com. These catalysts offer advantages in terms of reusability and reduced waste generation compared to traditional Lewis acids. Future work could explore the use of these and other solid catalysts for a wider range of transformations on the this compound scaffold.

Transition metal-catalyzed cross-coupling reactions are another powerful tool for the synthesis of functionalized aromatic compounds. By converting the hydroxyl group of this compound into a suitable leaving group, such as a triflate or a halide, a variety of coupling partners can be introduced at this position.

The following table highlights some advanced catalytic systems with potential for the transformation of this compound:

| Catalytic System | Transformation | Potential Benefits |

| Transition metal catalysts (e.g., Pd, Rh, Ru) | C-H activation/functionalization | Atom-economical synthesis of novel analogues. |

| Solid acid catalysts (e.g., zeolites) | Acylation, alkylation, and other electrophilic substitutions | Catalyst reusability and reduced environmental impact. google.com |

| Homogeneous and heterogeneous coupling catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Versatile introduction of a wide range of functional groups. |

Theoretical Prediction of Novel Reactivity and Materials Applications

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. The application of these methods to this compound can provide valuable insights into its reactivity and guide the design of new materials with desired properties.

Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and absorption and emission spectra. These predictions are crucial for assessing the potential of this compound and its derivatives as organic semiconductors, fluorescent probes, or components in other optoelectronic devices. For instance, theoretical studies on other naphthalene derivatives have successfully predicted their electronic properties and potential for use in organic electronics iucr.org.

Theoretical calculations can also be used to predict the reactivity of this compound towards various reagents and to elucidate reaction mechanisms. This information can be invaluable for optimizing existing synthetic routes and for the rational design of new transformations.

The potential applications of this compound in materials science that can be explored through theoretical predictions are summarized below:

| Potential Application | Key Properties to be Predicted | Theoretical Method |

| Organic Light-Emitting Diodes (OLEDs) | HOMO/LUMO energies, charge transport properties, and emission wavelengths. | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). iucr.org |

| Organic Photovoltaics (OPVs) | Light absorption characteristics and electronic coupling with other materials. | DFT and molecular dynamics simulations. |

| Fluorescent Sensors | Changes in fluorescence properties upon binding to specific analytes. | DFT and quantum mechanics/molecular mechanics (QM/MM) methods. |

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry, the study of non-covalent interactions between molecules, has opened up new frontiers in the design of functional materials and complex molecular systems. The structure of this compound, with its aromatic naphthalene core and hydrogen-bonding hydroxyl group, makes it an attractive building block for the construction of supramolecular architectures.

The naphthalene moiety can participate in π-π stacking interactions, which are a key driving force for the self-assembly of many aromatic molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing directionality and stability to the resulting supramolecular structures. By carefully designing analogues of this compound with additional recognition sites, it should be possible to program their self-assembly into a variety of well-defined nanostructures, such as fibers, sheets, and vesicles.

Research on the supramolecular assembly of naphthalene diimides (NDIs) has demonstrated the versatility of the naphthalene scaffold in creating functional materials rsc.orgnih.govnih.govthieme-connect.deacs.org. These studies have shown that by modifying the substituents on the naphthalene core, the self-assembly behavior and the properties of the resulting materials can be finely tuned. Similar principles can be applied to this compound and its derivatives.

Potential supramolecular architectures incorporating this compound are outlined in the following table:

| Supramolecular Architecture | Key Intermolecular Interactions | Potential Applications |

| Self-assembled monolayers on surfaces | Hydrogen bonding, π-π stacking, and van der Waals interactions. | Surface modification, molecular electronics. |

| Organogels | Entanglement of self-assembled fibrillar networks. | Drug delivery, sensing. |

| Liquid crystals | Anisotropic self-assembly of rod-like or disc-like molecules. | Display technologies, optical sensors. |

| Coordination polymers and metal-organic frameworks (MOFs) | Coordination of the hydroxyl group to metal centers. | Gas storage, catalysis, sensing. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (7-methoxynaphthalen-2-yl)methanol?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methoxy-substituted naphthalene derivatives can undergo hydroxylation or alcohol formation using reducing agents like NaBH₄ or LiAlH₄. Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions such as over-reduction or oxidation . Structural analogs, such as (4-Methoxythiophen-2-yl)(phenyl)methanol, are synthesized via Friedel-Crafts alkylation or Grignard reactions, suggesting similar pathways for this compound .

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard. Key steps include:

- Data Collection : High-resolution diffraction data from single crystals.

- Refinement : SHELXL refines atomic coordinates and thermal parameters, addressing issues like disorder or twinning .

- Validation : R-factors and residual electron density maps assess model accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : Methoxy (-OCH₃) protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₂O₂).

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C for similar methoxy derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models?

- Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require iterative validation:

- Multi-Method Cross-Check : Compare DFT-calculated spectra with experimental NMR/IR data.

- Crystallographic Re-Refinement : Use SHELXL to test alternative models (e.g., twinning, partial occupancy) .

- Dynamic NMR : Investigate conformational flexibility in solution that may not reflect solid-state structures .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve efficiency in deprotection or reduction steps.

- In-Situ Monitoring : LC-MS or TLC tracks intermediates, enabling rapid adjustment of reaction conditions .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Software like AutoDock Vina models binding to enzymes/receptors. For example, the methoxy group may engage in hydrophobic interactions with protein pockets .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity .

Q. What are the key considerations for handling toxicity data contradictions in preclinical studies?

- Answer :

- Dose-Response Analysis : Compare LD₅₀ values across studies; discrepancies may arise from species-specific metabolism (e.g., naphthalene toxicity in rodents vs. humans) .

- Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS to explain hepatotoxicity .

- Statistical Rigor : Use ANOVA to assess significance of conflicting in vitro vs. in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。